molecular formula C36H38N4O4 B1216191 Protoporphyrin IX dimethyl ester CAS No. 5522-66-7

Protoporphyrin IX dimethyl ester

Cat. No. B1216191
CAS RN: 5522-66-7
M. Wt: 590.7 g/mol
InChI Key: LQBPATQBTSBIIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of protoporphyrin IX dimethyl ester has been explored through various methods. A notable method involves modifying the procedure previously described in the literature to obtain the product in a pure state without the necessity of applying chromatographic separation, starting from defibrinated blood or red blood cells with modifications to Hamsik’s procedure (Chu, 1946). Another approach for synthesizing dimethyl esters of protoporphyrin IX involves the cyclization of a,c-biladienes to corresponding porphyrins and subsequent Hofmann degradation (Ponomarev, Nasralla, Bubnova, & Evstigneeva, 1973).

Molecular Structure Analysis

The molecular structure of protoporphyrin IX dimethyl ester has been analyzed through various spectroscopic techniques. The NMR spectra of zinc(II) protoporphyrin-IX dimethyl ester, for example, have revealed insights into complex formation and self-aggregation behaviors, contributing to the understanding of its molecular structure and interaction mechanisms (Abraham, Fell, Pearson, & Smith, 1979).

Chemical Reactions and Properties

Protoporphyrin IX dimethyl ester participates in various chemical reactions, including the formation of nitrogen oxide complexes, which have been characterized by infrared spectrum and electron paramagnetic resonance (EPR) spectra, indicating rhombic symmetry (Yoshimura, 1978). Functionalization of the β-positions of protoporphyrin IX dimethyl esters through initial halogenations and subsequent palladium-catalyzed coupling reactions demonstrates the versatility of this compound in synthetic chemistry (O'Brien et al., 2019).

Physical Properties Analysis

The physical properties of protoporphyrin IX dimethyl ester, such as its aggregation behavior and interaction with ligands, have been thoroughly studied using NMR spectroscopy. The investigations into its self-aggregation in solutions provide important insights into its solubility and stability characteristics, which are crucial for its application in various fields (Abraham, Fell, Pearson, & Smith, 1979).

Chemical Properties Analysis

The chemical properties of protoporphyrin IX dimethyl ester, including its acid-base behavior and reactivity towards various chemical transformations, have been the subject of extensive research. Studies on its iodination and subsequent transformation of iodinated moieties highlight its reactivity and potential for functional modification, enabling the synthesis of a variety of derivatives with desired properties (Miyata et al., 2018).

Scientific Research Applications

Synthesis and Preparation

  • Protoporphyrin IX dimethyl ester is crucial in the preparation and identification of protoporphyrin IX. Modified procedures allow the preparation of this compound in a pure state without needing chromatographic separation, as demonstrated by Chu (1946) (E. J. Chu, 1946).

Analytical Applications

  • It is used as a standard material in acid-extraction methods for erythrocyte protoporphyrin, which serves as an indicator of various medical conditions. The calibration of acid-extraction methods uses protoporphyrin IX dimethyl ester due to its consistent and reproducible results (E. Gunter, W. Turner & D. Huff, 1989).

Development of Derivatives

  • Protoporphyrin IX dimethyl ester has been used to create new derivatives such as porphyrin S-411 and harderoporphyrin, which have potential applications in various fields (D. Dolphin & R. Sivasothy, 1981).

Application in Phototoxicity Studies

  • This compound is significant in phototoxicity studies, especially in cancer research. It exhibits higher intracellular uptake and is a more potent photosensitizer compared to protoporphyrin IX, particularly when targeting mitochondria and lysosomes (K. Yee, K. Soo, B. Bay & M. Olivo, 2002).

Chemical Reactions and Properties

Spectroscopic Studies

  • It is used in spectroscopic studies to understand molecular structures and interactions, such as in NMR spectroscopy of porphyrins (T. R. Janson & J. Katz, 1972).

properties

IUPAC Name

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBPATQBTSBIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889376
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoporphyrin IX dimethyl ester

CAS RN

5522-66-7, 6164-53-0
Record name Protoporphyrin IX dimethyl ester
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Record name Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate
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Record name 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
KT de Oliveira, AMS Silva, AC Tome, MG Neves… - Tetrahedron, 2008 - Elsevier
… the Diels–Alder reaction of protoporphyrin-IX dimethyl ester (2) with activated dienophiles … the preparation of amphiphilic chlorins derived from protoporphyrin-IX dimethyl ester (2); such …
Number of citations: 59 www.sciencedirect.com
WS Caughey, JA Ibers - Journal of the American Chemical …, 1977 - ACS Publications
… Protoporphyrin IX dimethyl ester was obtained from bovine blood hemin chloride, the chloroiron(III) species with unesterified propionic acid groups, via a procedure described earlier.4 …
Number of citations: 37 pubs.acs.org
JC Menezes, MAF Faustino… - … A European Journal, 2014 - Wiley Online Library
… When this approach was extended to the protoporphyrin IX dimethyl ester 7 (Scheme 2) we … Yields of dyads 8 a–11 a obtained from the reaction of the protoporphyrin IX dimethyl ester …
Z Zhan, X Qin, K Chu, X Sun, Z Ding - Journal of Electroanalytical Chemistry, 2023 - Elsevier
Novel determination methods for absolute electrochemiluminescence (ECL) and chemiluminescence (CL) efficiencies of protoporphyrin IX dimethyl ester (Pro-IX) are reported here …
Number of citations: 1 www.sciencedirect.com
KKL Yee, KC Soo, BH Bay… - Photochemistry and …, 2002 - Wiley Online Library
… Currently, no studies have been carried out with protoporphyrin IX dimethyl ester (PME) in NPC. We have chosen to study and compare the uptake kinetics, phototoxicity and subcellular …
Number of citations: 16 onlinelibrary.wiley.com
JM O'Brien, E Sitte, KJ Flanagan… - The Journal of …, 2019 - ACS Publications
… A Suzuki coupling between 4 and vinylboronic acid pinacol ester led to the synthesis of protoporphyrin IX dimethyl ester 2 in a yield of 38%. This reaction demonstrated the ease at …
Number of citations: 11 pubs.acs.org
AP Savitski, EV Vorobyova, IV Berezin… - Journal of Colloid and …, 1981 - Elsevier
… Protoporphyrin IX dimethyl ester was dissolved in a few drops of acetone and added to the … The protoporphyrin IX dimethyl ester was dissolved in the 2% CTAB with energetic shaking …
Number of citations: 37 www.sciencedirect.com
SJ Chantrell, CA McAuliffe, RW Munn… - Journal of the …, 1977 - pubs.rsc.org
… Measurements were performed on protoporphyrin IX dimethyl ester (PPIXDME) in solution in benzene, chosen as solvent because it supports high yields of excited states, and low …
Number of citations: 34 pubs.rsc.org
P Kubát, Z Zelinger, M Jirsa - Radiation research, 1997 - meridian.allenpress.com
… The main products of cycloaddition of singlet oxygen to a diene unit of protoporphyrin IX dimethyl ester (PPDME) include a mixture of hydroxyaldehyde and formyl isomers (4-9), whose …
Number of citations: 23 meridian.allenpress.com
VS Pangka, AR Morgan, D Dolphin - The Journal of Organic …, 1986 - ACS Publications
… ß,ß' double bonds of either ring A or B of protoporphyrin IX dimethyl ester react in a [4 + 2] … that tetracyanoethylene (TONE) reacts with protoporphyrin IX dimethyl ester (1) in both [2 + …
Number of citations: 83 pubs.acs.org

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